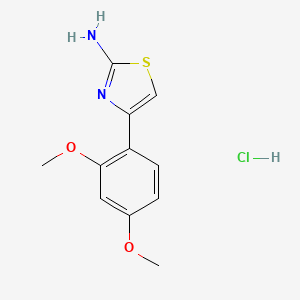

![molecular formula C6H3BrS2 B1286399 3-Brom-Thieno[3,2-b]thiophen CAS No. 25121-83-9](/img/structure/B1286399.png)

3-Brom-Thieno[3,2-b]thiophen

Übersicht

Beschreibung

3-Bromothieno[3,2-b]thiophene is a brominated thiophene derivative that serves as a key intermediate in the synthesis of various organic compounds, particularly in the field of organic electronics and optoelectronics. The presence of the bromine atom makes it a versatile building block for further functionalization through cross-coupling reactions, which are pivotal in the development of new materials for electronic applications.

Synthesis Analysis

The synthesis of 3-Bromothieno[3,2-b]thiophene-related compounds has been achieved through various methods. For instance, the synthesis of 3,6-dialkoxythieno[3,2-b]thiophenes has been reported through three synthetic pathways, starting from 3,6-dibromothieno[3,2-b]thiophene or by trans-etherification of 3,6-dimethoxythieno[3,2-b]thiophene . Additionally, an efficient two-step synthesis of 3-alkylthieno[3,2-b]thiophenes has been developed, which significantly simplifies the preparation process of these compounds for use in organic electronic and optoelectronic applications .

Molecular Structure Analysis

The molecular structure of 3-Bromothieno[3,2-b]thiophene and its derivatives is crucial for their electronic properties. For example, the electronic properties of the 2,6-diiododithieno[3,2-b:2',3'-d]thiophene molecule and crystal were investigated, revealing uniaxial hole-transport character with an effective mass comparable to that in the pentacene single crystal . This highlights the importance of molecular structure in determining the transport properties of these materials.

Chemical Reactions Analysis

3-Bromothieno[3,2-b]thiophene derivatives undergo various chemical reactions that are essential for their functionalization. The regioselective bromination of thieno[2,3-b]pyridine, for example, demonstrates the potential of brominated derivatives as building blocks in drug discovery research . Furthermore, the functionalization of 3-bromonaphtho[2,3-b]thiophene via lithium-halogen exchange has been explored, with a specific order of addition required to avoid undesired rearrangement reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromothieno[3,2-b]thiophene derivatives are tailored for specific applications. The electropolymerization of 3-alkylthieno[3,2-b]thiophenes and subsequent analyses (SEM, AFM, and contact angle) indicated that longer alkyl chains result in more hydrophobic layers, which is beneficial for certain electronic applications . Additionally, the absorption and emission spectra, as well as the electrochemical studies of diselenopheno[3,2-b:2',3'-d]thiophenes, were carried out to investigate their optical and redox behaviors .

Wissenschaftliche Forschungsanwendungen

Organische Halbleiter

3-Brom-Thieno[3,2-b]thiophen: ist ein Schlüsselmolekül in der Entwicklung von organischen Halbleitern. Seine Struktur ermöglicht einen effizienten Ladungstransport, wodurch es sich für den Einsatz in organischen Feldeffekttransistoren (OFETs) eignet. Diese Materialien sind entscheidend für die Weiterentwicklung der flexiblen Elektronik und bieten das Potenzial für leichte, biegsame Geräte .

Organische Leuchtdioden (OLEDs)

Im Bereich der Displaytechnologie dienen This compound-Derivate als Komponenten in OLEDs. Die Fähigkeit des Thiophenrings, Elektrizität zu leiten, und seine Stabilität bei Lichteinwirkung machen ihn zu einem hervorragenden Kandidaten für die Herstellung haltbarerer und effizienterer OLEDs .

Korrosionsschutzmittel

Die industrielle Anwendung von This compound umfasst seine Rolle als Korrosionsschutzmittel. Thiophenderivate können schützende Schichten auf Metallen bilden, die oxidative Schäden verhindern und die Lebensdauer verschiedener industrieller Komponenten verlängern .

Pharmakologische Eigenschaften

Thiophenderivate weisen eine Reihe pharmakologischer Eigenschaften auf. Verbindungen, die den Thiophen-Molekülbaustein enthalten, wurden auf ihre Antikrebs-, entzündungshemmenden und antimikrobiellen Wirkungen untersucht. Dies macht This compound zu einem wertvollen Gerüst für die Medikamentenentwicklung .

Materialwissenschaft

In der Materialwissenschaft wird This compound verwendet, um neuartige Materialien mit einzigartigen Eigenschaften zu schaffen. Seine Einarbeitung in Polymere kann die Materialfestigkeit, thermische Stabilität und chemische Beständigkeit verbessern, was wünschenswerte Eigenschaften für fortschrittliche technische Materialien sind .

Solarstromumwandlung

Thiophen-basierte Verbindungen werden auch im Zusammenhang mit der Solarstromumwandlung untersucht. Sie können in Farbstoffsolarzellen (DSSCs) als Teil des Lichterntemoduls verwendet werden und tragen zur Effizienz und Stabilität von Solarzellen bei .

Nahinfrarot-Fluoreszenz-Sonden

Die chemische Struktur von This compound ermöglicht die Entwicklung von Nahinfrarot-Fluoreszenz-Sonden. Diese Sonden sind in der biomedizinischen Bildgebung unerlässlich, da sie die Visualisierung biologischer Prozesse ermöglichen, ohne dass sichtbares Licht stört .

Fortschrittliche Synthesetechniken

Schließlich ist This compound an fortschrittlichen Synthesetechniken beteiligt. Es ist ein Vorläufer in verschiedenen Kondensationsreaktionen, wie der Gewald-Reaktion, die zur Synthese von Aminothiophenderivaten mit potenziellen Anwendungen in der medizinischen Chemie verwendet wird .

Safety and Hazards

Wirkmechanismus

Target of Action

3-Bromothieno[3,2-b]thiophene is a chemical compound used in the synthesis of various organic materials It is often used as a building block in the synthesis of organic semiconductors .

Mode of Action

It is known to participate in various organic reactions, including suzuki coupling . In these reactions, it interacts with other compounds to form new chemical structures.

Biochemical Pathways

It is used in the synthesis of organic semiconductors , which suggests that it may play a role in electronic conduction pathways in these materials.

Result of Action

The result of 3-Bromothieno[3,2-b]thiophene’s action is the formation of new chemical structures through its participation in various organic reactions. For example, it is used in the synthesis of organic semiconductors , contributing to the properties of the final product.

Action Environment

The action of 3-Bromothieno[3,2-b]thiophene is influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C . Exposure to light, air, or heat should be avoided . These conditions help maintain the stability and efficacy of the compound.

Biochemische Analyse

Biochemical Properties

3-Bromothieno[3,2-b]thiophene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s bromine atom and sulfur-containing ring structure allow it to form covalent bonds with nucleophilic sites on enzymes and proteins, potentially inhibiting or modifying their activity. For instance, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism, by binding to the heme group and altering the enzyme’s function .

Cellular Effects

3-Bromothieno[3,2-b]thiophene affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression profiles and metabolic fluxes within the cell . Additionally, 3-Bromothieno[3,2-b]thiophene may induce oxidative stress by generating reactive oxygen species (ROS), impacting cellular homeostasis and function .

Molecular Mechanism

The molecular mechanism of 3-Bromothieno[3,2-b]thiophene involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to inhibition or activation of their catalytic activity. For instance, it may inhibit the activity of proteases by forming a covalent bond with the active site serine residue, preventing substrate binding and cleavage . Additionally, 3-Bromothieno[3,2-b]thiophene can modulate gene expression by interacting with transcription factors and altering their DNA-binding affinity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromothieno[3,2-b]thiophene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromothieno[3,2-b]thiophene is relatively stable under controlled conditions but may degrade when exposed to light, heat, or oxidative environments . Long-term exposure to the compound can lead to cumulative effects on cellular processes, such as sustained oxidative stress and altered gene expression .

Dosage Effects in Animal Models

The effects of 3-Bromothieno[3,2-b]thiophene vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, 3-Bromothieno[3,2-b]thiophene can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s impact on physiological functions.

Metabolic Pathways

3-Bromothieno[3,2-b]thiophene is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with cellular macromolecules . The compound’s metabolism can affect metabolic fluxes and alter the levels of specific metabolites within the cell. Additionally, 3-Bromothieno[3,2-b]thiophene may influence the activity of other metabolic enzymes, such as glutathione S-transferases, which play a role in detoxification processes .

Transport and Distribution

The transport and distribution of 3-Bromothieno[3,2-b]thiophene within cells and tissues are influenced by its physicochemical properties. The compound can be transported across cell membranes via passive diffusion or facilitated by specific transporters . Once inside the cell, 3-Bromothieno[3,2-b]thiophene may bind to intracellular proteins, affecting its localization and accumulation. The compound’s distribution within tissues can vary, with higher concentrations observed in organs involved in detoxification, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of 3-Bromothieno[3,2-b]thiophene can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 3-Bromothieno[3,2-b]thiophene may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound’s interaction with nuclear proteins can affect gene expression and chromatin structure .

Eigenschaften

IUPAC Name |

6-bromothieno[3,2-b]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrS2/c7-4-3-9-5-1-2-8-6(4)5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWCQBIKGWTZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1SC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559634 | |

| Record name | 3-Bromothieno[3,2-b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25121-83-9 | |

| Record name | 3-Bromothieno[3,2-b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-bromothieno[3,2-b]thiophene in materials science?

A1: 3-Bromothieno[3,2-b]thiophene serves as a key building block for synthesizing larger conjugated organic materials, specifically tetrathienoacene. [, ] These materials are of significant interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs), due to their unique electronic and optical properties.

Q2: How has the synthesis of 3-bromothieno[3,2-b]thiophene been improved?

A2: Previous methods for synthesizing 3-bromothieno[3,2-b]thiophene were limited by low yields. Researchers have achieved improved yields by employing a combination and adaptation of existing methods. [, ] Specifically, a gold(I) chloride-catalyzed cyclization of (t-butylsulfanyl)(ethynyl)benzenes leads to the formation of the thieno[3,2-b]thiophene core. [] This, coupled with optimized bromination procedures, allows for a more efficient synthesis of 3-bromothieno[3,2-b]thiophene.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286335.png)